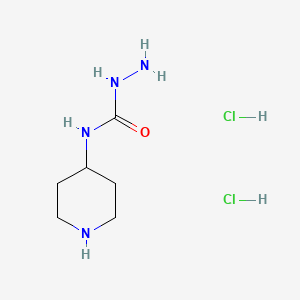
3-Amino-1-(piperidin-4-yl)urea dihydrochloride
Descripción general
Descripción
3-Amino-1-(piperidin-4-yl)urea dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N4O and its molecular weight is 231.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-1-(piperidin-4-yl)urea dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by empirical data and research findings.
Chemical Structure and Properties
This compound is characterized by its urea functional group linked to a piperidine ring. The chemical structure can be represented as follows:
This compound is a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit anticancer activity . For instance, a series of piperidinyl urea derivatives were evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain derivatives demonstrated significant cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .
CXCR3 Antagonism
The compound has been investigated for its role as a CXCR3 antagonist . A study focusing on structure-activity relationships (SAR) identified that modifications to the piperidinyl urea scaffold could enhance binding affinity and potency against CXCR3, with one derivative exhibiting an IC50 of 16 nM in functional assays . This suggests potential applications in treating conditions related to CXCR3 signaling, such as autoimmune diseases.
NLRP3 Inhibition
Another area of interest is the compound's ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Research demonstrated that specific derivatives could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, highlighting their potential as anti-inflammatory agents .
The biological effects of this compound are mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its anticancer and anti-inflammatory properties.
- Receptor Modulation : By acting as an antagonist at receptors like CXCR3, it can modulate immune responses.
- Apoptosis Induction : The ability to induce programmed cell death in cancer cells suggests involvement in disrupting cellular survival pathways.
Case Studies and Empirical Data
Propiedades
IUPAC Name |
1-amino-3-piperidin-4-ylurea;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O.2ClH/c7-10-6(11)9-5-1-3-8-4-2-5;;/h5,8H,1-4,7H2,(H2,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBVSBNPDCLYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















